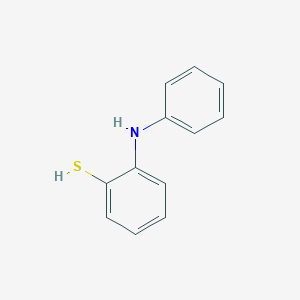
Benzenethiol, 2-(phenylamino)-
概要
説明
Benzenethiol, 2-(phenylamino)-, also known by its CAS Number 16078-95-8, is a chemical compound with the molecular formula C12H11NS . It has a molecular weight of 201.29 .
Molecular Structure Analysis
The molecular structure of Benzenethiol, 2-(phenylamino)- consists of a benzene ring attached to a thiol group and a phenylamino group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
While specific chemical reactions involving Benzenethiol, 2-(phenylamino)- are not detailed in the search results, benzenethiol compounds are known to participate in a variety of reactions . For instance, free-radical reactions of benzenethiol with alkynes have been studied .Physical And Chemical Properties Analysis
Benzenethiol, 2-(phenylamino)- has a melting point of 35-37 °C and a boiling point of 174-175 °C (Press: 8 Torr). Its density is predicted to be 1±0.06 g/cm3 and it has a pKa value of 6.93±0.43 .科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
2-Phenylamino-4-oxo-4,5-dihydrothiophenes, derivatives of 2-(phenylamino)benzenethiol, have been used in synthesizing novel heterocyclic compounds, particularly benzo[b]thiophene derivatives. These compounds have been structurally confirmed through analytical and spectral methods, showcasing their potential in the development of new chemical entities (Hammouda, Abou Zeid, & Metwally, 2005).
Inhibition of Cholesteryl Ester Transfer Protein
A study on bis(2-(acylamino)phenyl) disulfides, related to 2-(phenylamino)benzenethiols, revealed their inhibitory effect on cholesteryl ester transfer protein (CETP) activity in human plasma. These compounds demonstrate the potential for influencing lipid metabolism and related cardiovascular conditions (Shinkai et al., 2000).
Antioxidation Mechanism in Ester Oils
1,3,5-Tris(phenylamino) benzene, a derivative of 2-(phenylamino)benzenethiol, was synthesized and tested for antioxidation in ester oils. Its antioxidative behavior was compared with commercial antioxidants, showing better performance at elevated temperatures. This research highlights its potential use as an antioxidant in industrial applications (Changqing et al., 2016).
Study on Molecular Ion Fragmentation
In the study of 2-(phenylamino)benzoic acid, a related compound, researchers proposed a mechanism for water loss from the molecular ion, involving NH functions and cyclization. This research contributes to the understanding of fragmentation processes in mass spectrometry (Ramana & Srinivas, 1984).
Synthesis of Novel Organic Ligands
The reaction of derivatives of 2-(phenylamino)benzenethiol with various N-nucleophiles led to the formation of novel organic ligands. This study provides insights into nucleophilic attacks and the synthesis of substituted thiophenes, expanding the possibilities in ligand chemistry (Kabirifard et al., 2020).
Catalytic S-Acylation of Thiols
Benzenethiol, a structurally similar compound, demonstrated significant catalytic activity in the S-acylation of thiols with carboxylic acids and esters. This research opens new avenues in catalytic reactions for the synthesis of thioesters and sulfides (Nagashima et al., 2013).
Phosphorescent Sensor for Pb2+ Detection
Hexakis(phenylthio)benzene, related to benzenethiol, was used to create a phosphorescent sensor for Pb2+ ions in water. This development demonstrates the application of such compounds in environmental monitoring and pollutant detection (Villa et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-anilinobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYMDMWEXMVXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345979 | |
| Record name | 2-(Phenylamino)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenethiol, 2-(phenylamino)- | |
CAS RN |
16078-95-8 | |
| Record name | 2-(Phenylamino)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


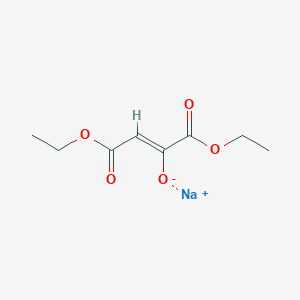
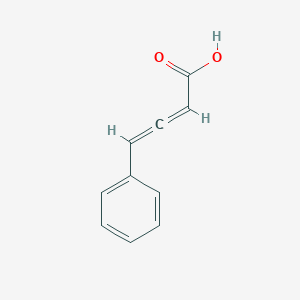
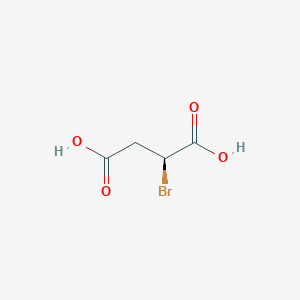
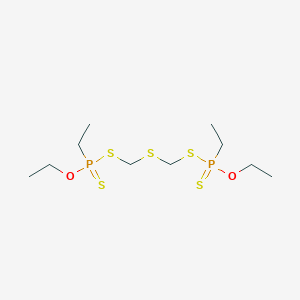
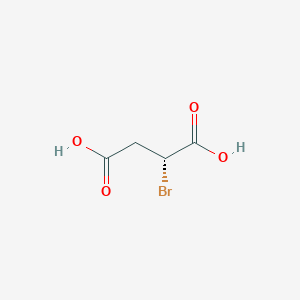
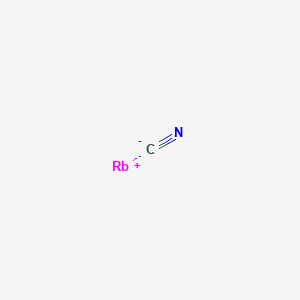
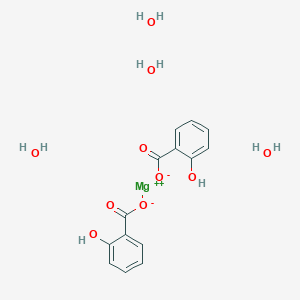
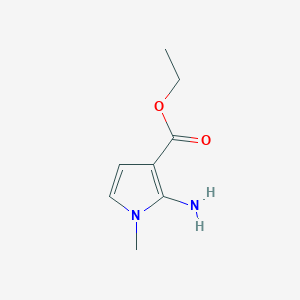
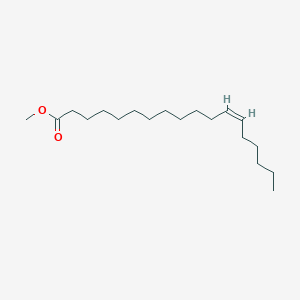
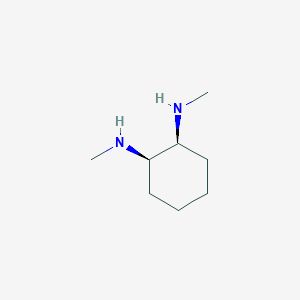
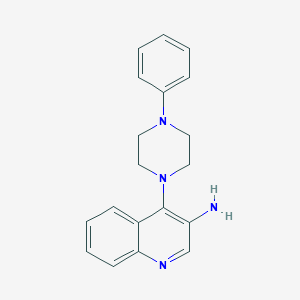

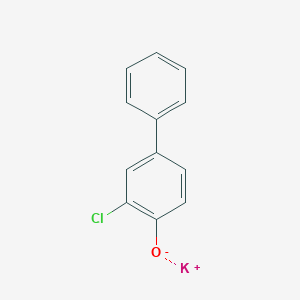
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)